molecular formula C20H30N2O7 B2436550 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide CAS No. 1132820-11-1

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide

Cat. No.: B2436550
CAS No.: 1132820-11-1
M. Wt: 410.467
InChI Key: VRVTWUBMJKHTFR-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . This compound is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl-; N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a 12 carbon © atoms, 17 hydrogen (H) atoms, 1 nitrogen (N) atom, and 3 oxygen (O) atoms . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized to evaluate their biological activities, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds demonstrated promising activity, showcasing the compound's potential in enzymatic inhibition and therapeutic applications (Khalid et al., 2014).
  • Research on push-pull molecules, including derivatives of the compound, has explored the effects of donor strength on bond-length alternation and crystal packing. This work contributes to the understanding of nonlinear optical chromophores and their potential in materials science (Gainsford et al., 2008).

Biological Activities and Potential Applications

  • Studies on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown antibacterial potentials, highlighting the compound's relevance in developing new antibacterial agents (Iqbal et al., 2017).
  • The compound has been identified as part of GPIIb/IIIa integrin antagonists, demonstrating significant potential in antithrombotic treatment, particularly due to its human platelet aggregation inhibitory activity and oral availability (Hayashi et al., 1998).

Molecular Docking and Structure Analysis

  • Synthesis, structure, and molecular docking analysis of derivatives have confirmed anticancer activity through targeting specific receptors, offering insights into drug design and development for cancer therapy (Sharma et al., 2018).
  • N-substituted derivatives of acetamide have been synthesized and subjected to antibacterial study, further emphasizing the compound's utility in addressing bacterial infections (Khalid et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.C2H2O4/c1-14-7-10-20(11-8-14)13-18(21)19-9-6-15-4-5-16(22-2)17(12-15)23-3;3-1(4)2(5)6/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVTWUBMJKHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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